

An In-depth Technical Guide to Methyl 1H-Indazole-5-carboxylate

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Compound of Interest

Compound Name: Methyl 1H-Indazole-5-carboxylate

Cat. No.: B1322806

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CAS Number: 473416-12-5

This technical guide provides a comprehensive overview of **Methyl 1H-indazole-5-carboxylate**, a key building block in the synthesis of various biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications, with a focus on its role in the development of kinase inhibitors.

Physicochemical Properties

Methyl 1H-indazole-5-carboxylate is a light yellow to brown solid. Its fundamental properties are summarized in the table below.[\[1\]](#)

Property	Value	Reference
CAS Number	473416-12-5	[1]
Molecular Formula	C ₉ H ₈ N ₂ O ₂	[1]
Molecular Weight	176.17 g/mol	[1]
Appearance	Light yellow to brown solid	[1]
Purity	≥ 96% (HPLC)	[1]
Storage Conditions	0-8 °C	[1]

Synthesis of Methyl 1H-Indazole-5-carboxylate

A common method for the synthesis of **Methyl 1H-indazole-5-carboxylate** is through the esterification of 1H-indazole-5-carboxylic acid.

Experimental Protocol: Esterification of 1H-Indazole-5-carboxylic Acid

This protocol describes the synthesis of **Methyl 1H-indazole-5-carboxylate** from 1H-indazole-5-carboxylic acid using a sulfuric acid catalyst in methanol.

Materials:

- 1H-indazole-5-carboxylic acid (470 mg, 2.9 mmol)
- Methanol (5 mL)
- Concentrated sulfuric acid (0.2 mL)
- Water
- Saturated aqueous sodium bicarbonate
- Ethyl acetate
- Anhydrous sodium sulfate

Procedure:

- Suspend 1H-indazole-5-carboxylic acid (470 mg, 2.9 mmol) in methanol (5 mL).
- Slowly add concentrated sulfuric acid (0.2 mL) to the suspension.
- Heat the reaction mixture to 70 °C and stir at this temperature overnight.
- After the reaction is complete, cool the mixture to room temperature.

- Dilute and neutralize the mixture by adding water (10 mL), saturated aqueous sodium bicarbonate (5 mL), and ethyl acetate (30 mL) in that order.
- Separate the organic and aqueous phases.
- Extract the aqueous phase again with ethyl acetate (30 mL).
- Combine all organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The resulting product is **methyl 1H-indazole-5-carboxylate** as a light pink to yellow solid.

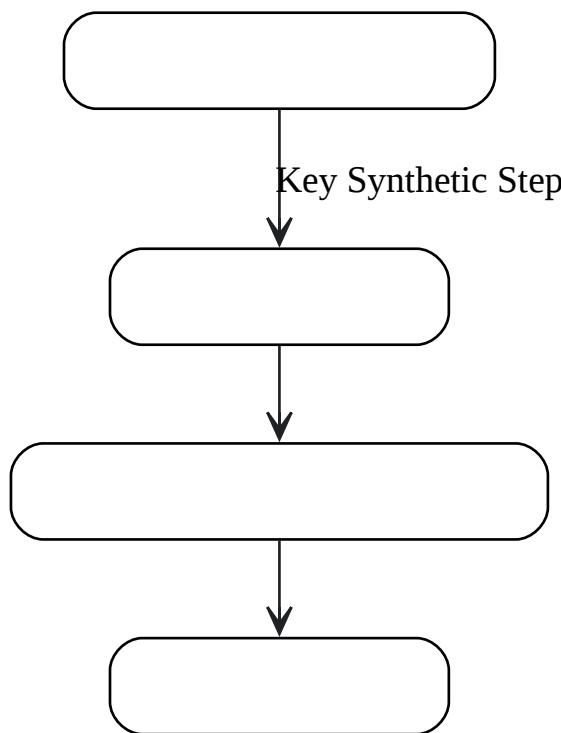
Applications in Drug Discovery and Development

Methyl 1H-indazole-5-carboxylate is a versatile intermediate in the synthesis of a wide range of pharmaceuticals, particularly those targeting protein kinases. The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to interact with multiple biological targets.

Role as a Synthetic Intermediate

The reactivity of the indazole ring, particularly the N-1 and N-2 positions, allows for various chemical modifications, such as N-alkylation and N-arylation. These reactions are crucial for building the complex molecular architectures of modern kinase inhibitors.

Below is a generalized workflow for the utilization of indazole intermediates in the synthesis of kinase inhibitors.



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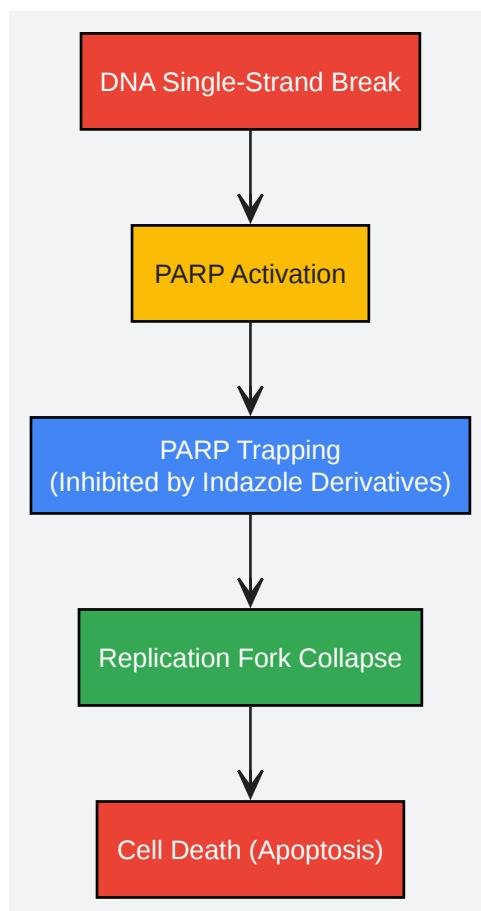
General synthetic workflow.

Targeting Key Signaling Pathways

Derivatives of **Methyl 1H-indazole-5-carboxylate** have been investigated as inhibitors of several important protein kinases involved in cancer and other diseases. These include Poly(ADP-ribose) polymerase (PARP), p21-activated kinase 1 (PAK1), and Glycogen Synthase Kinase-3 (GSK-3).

PARP inhibitors are a class of targeted cancer therapies that are particularly effective in tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. Niraparib is a potent PARP inhibitor with an indazole core. While the exact synthesis of Niraparib may start from a different indazole derivative, the core chemistry highlights the importance of the indazole scaffold.

The mechanism of action of PARP inhibitors involves trapping the PARP enzyme on damaged DNA, leading to the collapse of replication forks and subsequent cell death in cancer cells with impaired homologous recombination repair.

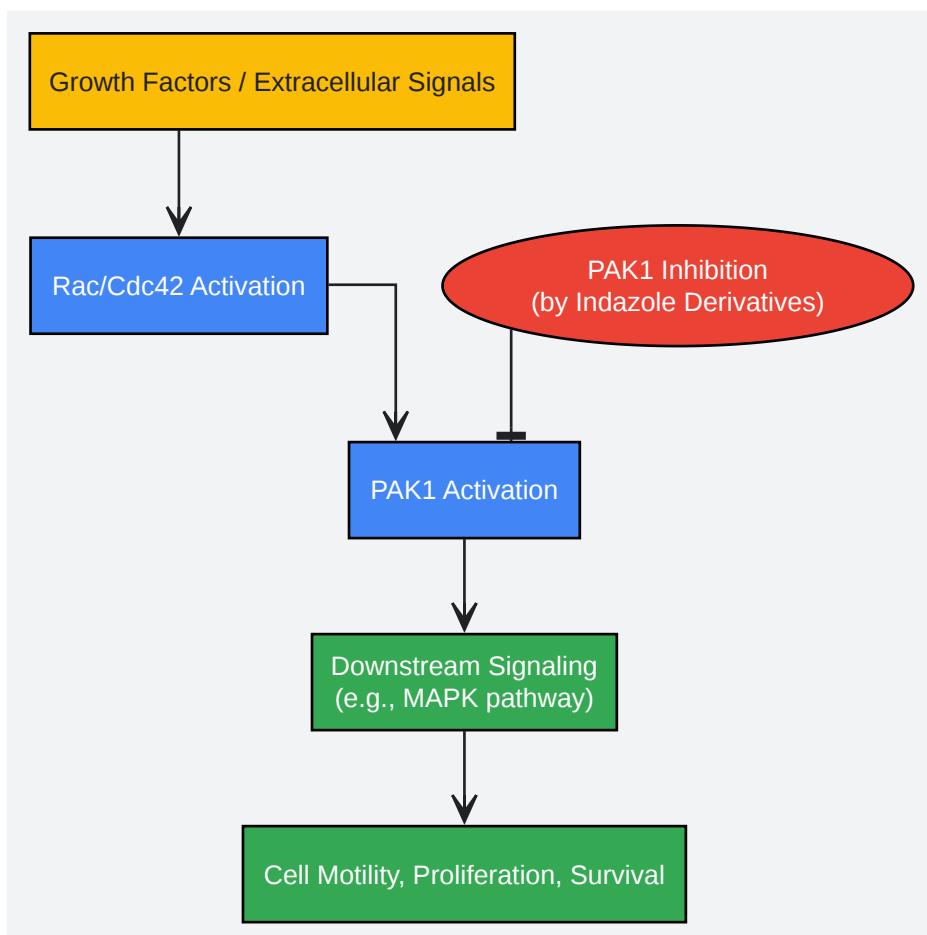


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Simplified PARP inhibition pathway.

p21-activated kinase 1 (PAK1) is a serine/threonine kinase that plays a crucial role in cell motility, proliferation, and survival.^[2] Its aberrant activation is linked to tumor progression, making it an attractive target for anticancer drug discovery.^[3] 1H-indazole-3-carboxamide derivatives have been identified as potent and selective PAK1 inhibitors.^[3]

PAK1 is a downstream effector of small GTPases like Rac and Cdc42 and influences several signaling cascades, including the MAPK pathway, which are critical for cancer cell growth and metastasis.

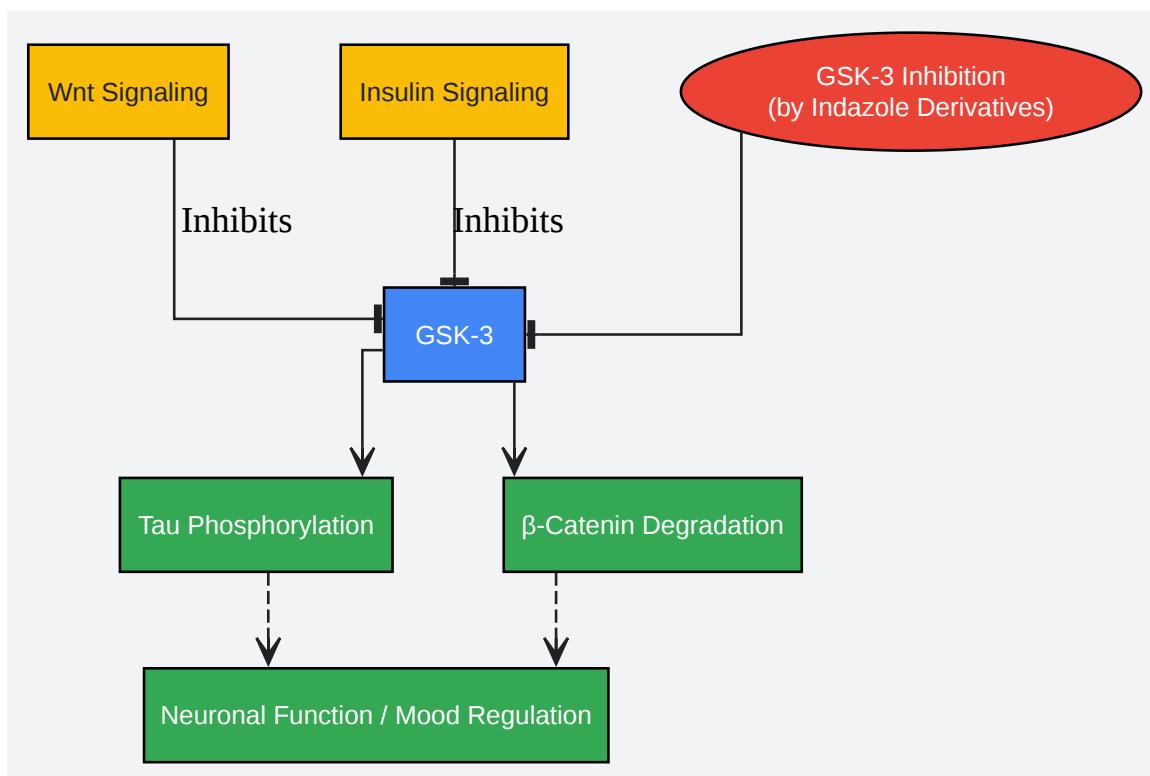


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Simplified PAK1 signaling pathway.

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase implicated in a wide range of cellular processes, and its dysregulation is associated with neurodegenerative diseases like Alzheimer's disease and bipolar disorder.^{[1][4]} Indazole derivatives have been developed as potent GSK-3 inhibitors.^[5]

GSK-3 is a key component of several signaling pathways, including the Wnt and insulin signaling pathways. Its inhibition can modulate tau phosphorylation, a hallmark of Alzheimer's disease, and has shown therapeutic potential in models of mood disorders.^{[4][5]}



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Simplified GSK-3 signaling pathways.

Synthesis of Bioactive Molecules from Indazole Intermediates

While a specific protocol starting directly from **Methyl 1H-indazole-5-carboxylate** is not readily available in the public domain, the following protocols for the N-alkylation of structurally similar indazole-3-carboxylates illustrate the key chemical transformations. These methods are highly relevant and adaptable for the functionalization of **Methyl 1H-indazole-5-carboxylate**.

Experimental Protocol: Regioselective N1-Alkylation using Sodium Hydride

This protocol is effective for achieving high N1-regioselectivity for various C3-substituted indazoles.

Materials:

- Methyl 1H-indazole-3-carboxylate (or analogous indazole) (1.0 equiv)
- Anhydrous Tetrahydrofuran (THF)
- Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
- Alkylation agent (e.g., alkyl bromide or tosylate, 1.1 equiv)
- Saturated aqueous ammonium chloride
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate

Procedure:

- To a flame-dried round-bottom flask under a nitrogen atmosphere, add the starting indazole (1.0 equiv).
- Add anhydrous THF to achieve a concentration of approximately 0.1 M.
- Cool the solution to 0 °C using an ice bath.
- Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution.
- Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
- Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equiv) dropwise.
- Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC or LC-MS for completion.
- Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude residue by flash column chromatography (silica gel) to yield the pure N1-alkylated product.

Quantitative Biological Data

The following table summarizes the inhibitory activities of representative indazole-based compounds against their respective kinase targets. It is important to note that these compounds are derivatives and not **Methyl 1H-indazole-5-carboxylate** itself, but they highlight the therapeutic potential of this chemical class.

Compound Class	Target Kinase	IC ₅₀	Reference
1H-indazole-3-carboxamide derivative	PAK1	9.8 nM	[3]
N-1-substituted indazole-3-carboxamide	PARP-1	6.8 μM	[6]
5-substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamide	GSK-3β	0.05 μM	

Conclusion

Methyl 1H-indazole-5-carboxylate is a valuable and versatile building block in medicinal chemistry. Its chemical tractability allows for the synthesis of a diverse range of compounds, particularly potent and selective kinase inhibitors. The indazole scaffold has proven to be a successful pharmacophore in the development of targeted therapies for cancer and neurological disorders. Further exploration of derivatives of **Methyl 1H-indazole-5-carboxylate** holds significant promise for the discovery of novel therapeutics.

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